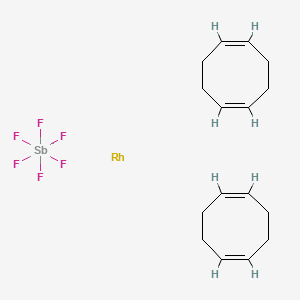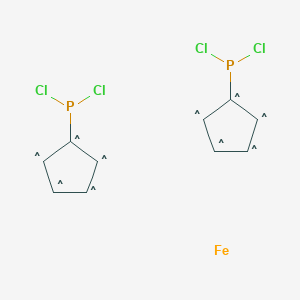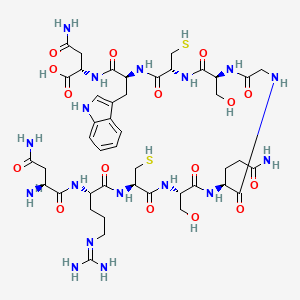![molecular formula C22H27NO2S2 B12053274 (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12053274.png)
(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a chromene moiety, a thiazolidinone ring, and an octyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Chromene Moiety: The chromene moiety can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.
Thiazolidinone Ring Formation: The thiazolidinone ring is formed by the reaction of a thiourea derivative with an α-halo ketone or aldehyde.
Coupling Reaction: The final step involves the coupling of the chromene moiety with the thiazolidinone ring in the presence of a base, such as sodium hydride, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Preliminary studies suggest that it may have anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases.
Industry
Industrially, the compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The chromene moiety is known to interact with enzymes and receptors, modulating their activity. The thiazolidinone ring can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. The compound’s ability to generate reactive oxygen species may also contribute to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one: Lacks the octyl side chain, which may affect its solubility and biological activity.
(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: Contains a shorter alkyl chain, potentially altering its chemical and biological properties.
Uniqueness
The presence of the octyl side chain in (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one distinguishes it from similar compounds. This structural feature may enhance its lipophilicity, allowing for better interaction with lipid membranes and improving its bioavailability. Additionally, the combination of the chromene moiety and thiazolidinone ring provides a unique scaffold for further chemical modifications and potential therapeutic applications.
Propriétés
Formule moléculaire |
C22H27NO2S2 |
|---|---|
Poids moléculaire |
401.6 g/mol |
Nom IUPAC |
(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H27NO2S2/c1-3-4-5-6-7-10-13-23-21(24)20(27-22(23)26)15-18-14-17-11-8-9-12-19(17)25-16(18)2/h8-9,11-12,14-16H,3-7,10,13H2,1-2H3/b20-15- |
Clé InChI |
ZWODRVIEYUIRNP-HKWRFOASSA-N |
SMILES isomérique |
CCCCCCCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2C)/SC1=S |
SMILES canonique |
CCCCCCCCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2C)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12053196.png)
![2'-Methoxy[1,1'-biphenyl]-2,5-dione](/img/structure/B12053212.png)




![4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12053246.png)
![8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053250.png)


![5-{4-[(E)-(2,5-dimethoxyphenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12053255.png)



